

Application Notes and Protocols for Photocatalytic Water Splitting using Chromium Copper Oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium copper oxide

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Introduction

Photocatalytic water splitting, the process of converting water into hydrogen and oxygen using light energy and a semiconductor photocatalyst, represents a promising avenue for clean and renewable energy production. Among the various materials being investigated, **chromium copper oxide** (Cr-Cu-O) systems have emerged as noteworthy candidates due to their potential for visible light absorption and catalytic activity. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and performance evaluation of **chromium copper oxide**-based photocatalysts for water splitting applications.

Chromium copper oxide, in various forms such as copper chromite (CuCr_2O_4) or Cr-doped copper oxide (Cr:CuO), possesses a narrow bandgap that allows for the absorption of a broader range of the solar spectrum compared to wide-bandgap semiconductors like TiO_2 .^{[1][2]} The presence of both copper and chromium can create synergistic effects, promoting charge separation and providing active sites for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER).^[3]

These materials can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal routes, allowing for the tuning of their structural, morphological, and

optical properties to optimize photocatalytic efficiency.[\[4\]](#)[\[5\]](#)[\[6\]](#) This document will detail these synthesis methods and provide protocols for assessing their photocatalytic performance.

Data Presentation

The following tables summarize the quantitative data reported for **chromium copper oxide**-based photocatalysts in water splitting applications.

Photocatalyst Composition	Synthesis Method	Bandgap (eV)	Hydrogen Evolution Rate ($\mu\text{mol}\cdot\text{g}^{-1}\cdot\text{h}^{-1}$)	Apparent Quantum Yield (AQY)	Sacrificial Agent	Light Source	Reference
3% CuCr ₂ O ₄ -g-C ₃ N ₄	Incipient wetness impregnation	~2.7 (g-C ₃ N ₄)	12,600	Not Reported	10 vol% Glycerol	Visible Light	[3]
1.3 wt% CuO/TiO ₂	Impregnation and Calcination	~3.2 (TiO ₂)	2061	13.4% @ 365 nm	Glycerol	UV-LED	[7] [8]
CuCr ₂ O ₄ /0.7TiO ₂	Citric Acid-assisted Sol-Gel	Not Reported	Not explicitly quantified	Not Reported	Oxalic Acid	Simulated Sunlight	[4] [5]
CuCrO ₂	Nitrate Route	1.32	Not explicitly quantified	Not Reported	S ²⁻	Not Specified	[9]
Pure CuO	Green Synthesis	Not Reported	19,520	Not Reported	30 vol% Ethanol	Visible Light	[10] [11]

Note: Data for pure **chromium copper oxide** as the sole photocatalyst for overall water splitting is limited in the reviewed literature. Much of the research focuses on its use in composite systems or with sacrificial agents.

Experimental Protocols

Protocol 1: Synthesis of Copper Chromite (CuCr_2O_4) Nanoparticles via Co-precipitation

This protocol describes the synthesis of copper chromite nanoparticles, a common form of **chromium copper oxide** photocatalyst.

Materials:

- Copper (II) nitrate trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$)
- Chromium (III) nitrate nonahydrate ($\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Ammonium hydroxide (NH_4OH) solution (25%)
- Deionized (DI) water

Procedure:

- Precursor Solution Preparation: Prepare an aqueous solution of copper nitrate and chromium nitrate. For a 1:2 molar ratio of Cu:Cr, dissolve appropriate amounts of $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$ and $\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ in DI water with stirring until a clear solution is obtained.
- Precipitation: Slowly add the precursor solution dropwise into a beaker containing a stirred ammonium hydroxide solution. Maintain the pH of the mixture at a constant value (e.g., pH 9-10) by the controlled addition of the precursor solution or additional ammonium hydroxide.
- Aging: Continue stirring the resulting suspension for a specified period (e.g., 2-4 hours) at room temperature to allow for the complete precipitation and aging of the precursor.
- Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with DI water and then with ethanol to remove any unreacted precursors and byproducts.

- Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) overnight to remove the solvent.
- Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 500-800 °C) for a set duration (e.g., 2-4 hours) in an air atmosphere to obtain the crystalline CuCr₂O₄ phase. The calcination temperature can significantly influence the crystallinity and particle size of the final product.[1]

Protocol 2: Photocatalytic Hydrogen Evolution Experiment

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized **chromium copper oxide** for hydrogen production from water.

Materials and Equipment:

- Synthesized **chromium copper oxide** photocatalyst
- Deionized water (and a sacrificial agent, if applicable, e.g., methanol, ethanol, glycerol)
- Photocatalytic reactor (e.g., a closed gas circulation system with a quartz window)
- Light source (e.g., Xenon lamp with appropriate filters for visible or simulated solar light)
- Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ and O₂ detection
- Magnetic stirrer
- Vacuum pump

Procedure:

- Catalyst Suspension: Disperse a specific amount of the photocatalyst powder (e.g., 50-100 mg) in a known volume of DI water (e.g., 100 mL) within the photocatalytic reactor. If a sacrificial agent is used, it should be added to the water at a specified concentration (e.g., 10 vol%).[3]

- Degassing: Seal the reactor and purge the system with an inert gas (e.g., Argon) for at least 30 minutes to remove any dissolved oxygen.
- Irradiation: Position the light source to illuminate the quartz window of the reactor. Turn on the magnetic stirrer to keep the photocatalyst suspended.
- Gas Sampling and Analysis: At regular time intervals (e.g., every 30 or 60 minutes), take a small sample of the gas from the headspace of the reactor using a gas-tight syringe.
- Quantification: Inject the gas sample into the GC-TCD to determine the amount of hydrogen and oxygen produced. The amounts are calculated by comparing the peak areas to a pre-established calibration curve for H_2 and O_2 .
- Data Analysis: Plot the amount of H_2 and O_2 evolved as a function of irradiation time. The rate of hydrogen evolution is typically expressed in $\mu\text{mol}\cdot\text{g}^{-1}\cdot\text{h}^{-1}$.

Protocol 3: Apparent Quantum Yield (AQY) Calculation

The AQY is a crucial parameter for evaluating the efficiency of a photocatalyst. It is defined as the ratio of the number of electrons utilized in the reaction to the number of incident photons.

Formula:

$$\text{AQY (\%)} = (\text{Number of reacted electrons} / \text{Number of incident photons}) \times 100$$

For hydrogen evolution, the number of reacted electrons is twice the number of evolved H_2 molecules.

Simplified Formula:

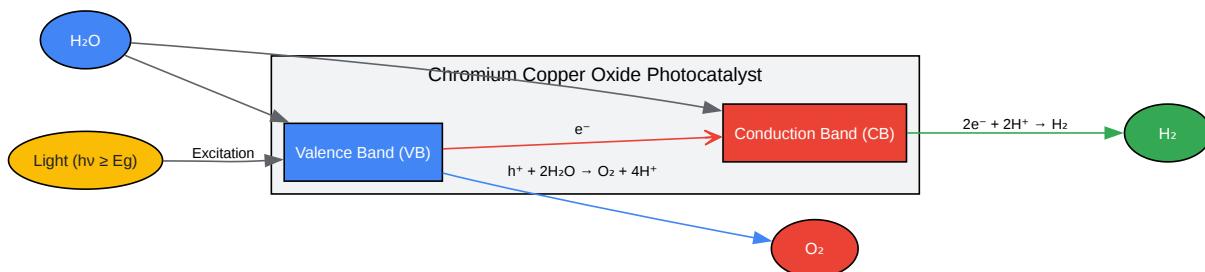
$$\text{AQY (\%)} = [2 \times (\text{Number of evolved } H_2 \text{ molecules})] / (\text{Number of incident photons}) \times 100$$

Procedure:

- Monochromatic Light Source: Use a light source with a specific wavelength (λ), typically achieved using a bandpass filter.

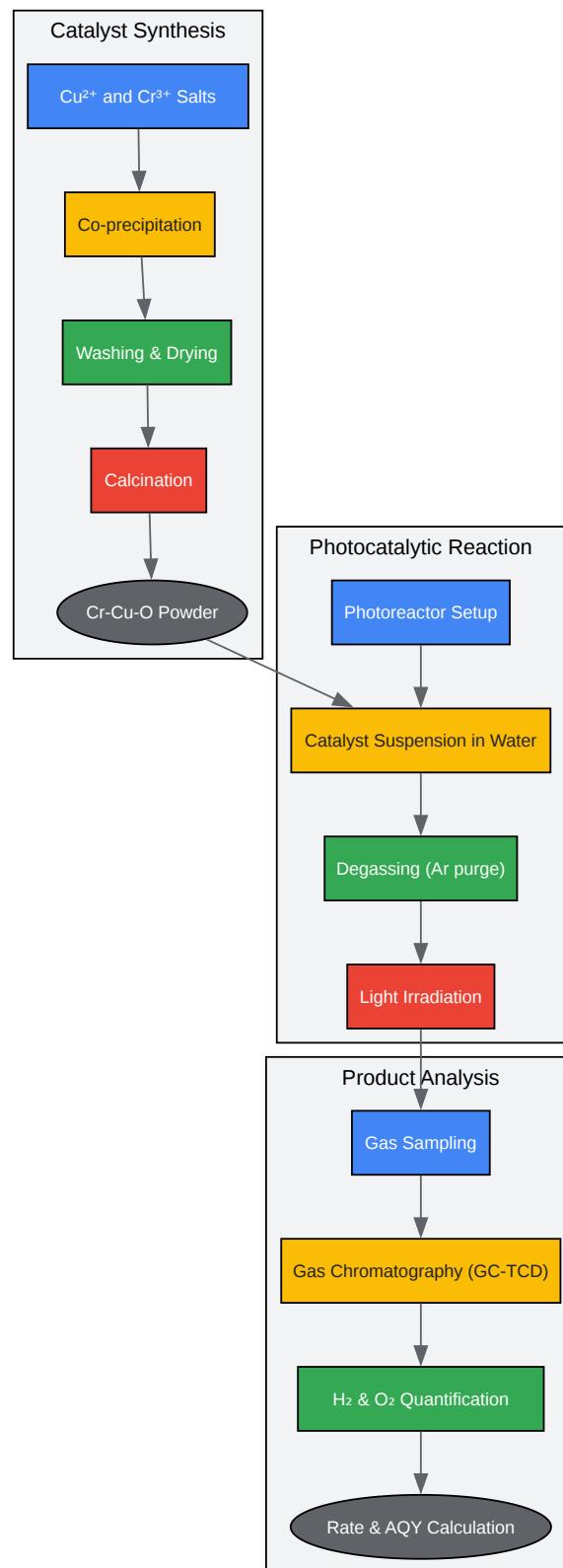
- Photon Flux Measurement: Measure the intensity of the incident light (P , in W/cm^2) at the reactor window using a calibrated photometer or radiometer.
- Irradiated Area: Determine the area of the catalyst suspension that is irradiated (A , in cm^2).
- Hydrogen Evolution: Conduct the photocatalytic experiment for a specific time (t , in s) and measure the number of moles of H_2 evolved (n_{H_2}).
- Calculation:
 - Number of incident photons = $(P \times A \times t \times \lambda) / (h \times c)$
 - where h is Planck's constant ($6.626 \times 10^{-34} \text{ J}\cdot\text{s}$) and c is the speed of light ($3.0 \times 10^8 \text{ m/s}$).
 - Number of evolved H_2 molecules = $n_{\text{H}_2} \times N_A$ (Avogadro's number, $6.022 \times 10^{23} \text{ mol}^{-1}$)
 - Substitute these values into the AQY formula.

Visualizations



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Caption: Mechanism of photocatalytic water splitting on **chromium copper oxide**.

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Caption: Experimental workflow for photocatalytic water splitting studies.

Stability and Reusability

The long-term stability of a photocatalyst is crucial for its practical application. Copper oxide-based materials can be susceptible to photocorrosion. Therefore, it is essential to evaluate the stability of the synthesized **chromium copper oxide** photocatalyst.

Protocol for Stability Testing:

- Recycling Experiments: After a photocatalytic run (e.g., 4-6 hours), recover the photocatalyst by centrifugation or filtration.
- Washing and Drying: Wash the recovered catalyst with DI water and dry it.
- Subsequent Runs: Re-disperse the catalyst in a fresh aqueous solution (with or without a sacrificial agent) and repeat the photocatalytic experiment under the same conditions.
- Performance Monitoring: Monitor the hydrogen evolution rate over multiple cycles. A significant decrease in activity indicates catalyst deactivation.
- Characterization: Characterize the photocatalyst before and after the stability tests using techniques like XRD, SEM, and XPS to identify any changes in crystallinity, morphology, or chemical state.

Concluding Remarks

Chromium copper oxide-based materials are promising photocatalysts for water splitting, warranting further investigation. The protocols and data presented in this document provide a foundation for researchers to synthesize, evaluate, and optimize these materials for efficient hydrogen production. Future research should focus on developing stable and highly active **chromium copper oxide** photocatalysts that can operate efficiently without the need for sacrificial agents, bringing us closer to a sustainable hydrogen economy.

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- To cite this document: BenchChem. [Application Notes and Protocols for Photocatalytic Water Splitting using Chromium Copper Oxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078546#photocatalytic-activity-of-chromium-copper-oxide-for-water-splitting>]

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